Home > Products > Screening Compounds P30020 > [3-[(3-Chlorophenoxy)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(furan-3-yl)methanone
[3-[(3-Chlorophenoxy)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(furan-3-yl)methanone -

[3-[(3-Chlorophenoxy)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(furan-3-yl)methanone

Catalog Number: EVT-3901376
CAS Number:
Molecular Formula: C18H16ClN3O3
Molecular Weight: 357.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine (13g)

Compound Description: This compound is identified as a lead compound in the research paper and exhibits promising activity against ESKAPE pathogens, surpassing the efficacy of nitrofurantoin []. The study focuses on 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) as potential antibacterial agents.

Relevance: This compound shares the core tetrahydropyrazolopyridine scaffold with 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Both compounds feature substitutions at positions 3 and 5 of this core structure, highlighting their structural similarities within this chemical class [].

(S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a potent and selective Toll-like receptor (TLR) 7/8 antagonist. It shows promising results in treating systemic autoimmune diseases (sAID), particularly Sjögren's syndrome (SjS) and systemic lupus erythematosus (SLE) [].

Relevance: MHV370 and 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine share the central tetrahydropyrazolo[4,3-c]pyridine moiety. The presence of this common pharmacophore suggests potential similarities in their binding affinities and pharmacological profiles, despite variations in their substituents [].

1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (I)

Compound Description: This compound is one of three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines studied for their synthesis, molecular conformations, and hydrogen bonding patterns []. The study explores how subtle structural variations, like the halogen substitution on the phenyl ring, impact these properties.

Relevance: Both this compound and 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine share the central tetrahydropyrazolo[4,3-c]pyridine structure. This structural similarity, despite different substituents at various positions, highlights the importance of this core structure in medicinal chemistry research [].

1-(4-chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (II)

Compound Description: This compound, along with compounds (I) and (III), is part of a study investigating the influence of halogen substitutions on molecular conformation and hydrogen bonding patterns within a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines [].

Relevance: Similar to compound (I), this compound shares the core tetrahydropyrazolo[4,3-c]pyridine structure with 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The variations in substituents, particularly the presence of a chlorine atom in this case, offer insights into structure-activity relationships within this class of compounds [].

1-(3-methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (III)

Compound Description: This compound is the third compound in the study examining the effects of structural modifications on the conformation and hydrogen bonding of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines. It features a methyl group instead of halogens on the phenyl ring [].

Relevance: This compound shares the same core structure, tetrahydropyrazolo[4,3-c]pyridine, with 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Comparing these compounds contributes to a deeper understanding of how substituent modifications can influence the chemical behavior and potential biological activity of this class of compounds [].

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

Compound Description: JNJ 10329670 is a selective, orally available, high-affinity cathepsin S inhibitor []. This compound demonstrates potent inhibition of human cathepsin S with a Ki of ~30 nM, making it a potential candidate for immunosuppressive therapy in treating allergies and autoimmune diseases.

Relevance: Like 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, JNJ 10329670 contains the central tetrahydropyrazolo[4,3-c]pyridine unit. The significant difference lies in the complex substituents attached to this core in JNJ 10329670. This comparison emphasizes the versatility of the tetrahydropyrazolo[4,3-c]pyridine scaffold in developing molecules with diverse biological activities [].

Properties

Product Name

[3-[(3-Chlorophenoxy)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(furan-3-yl)methanone

IUPAC Name

[3-[(3-chlorophenoxy)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(furan-3-yl)methanone

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C18H16ClN3O3/c19-13-2-1-3-14(8-13)25-11-17-15-9-22(6-4-16(15)20-21-17)18(23)12-5-7-24-10-12/h1-3,5,7-8,10H,4,6,9,11H2,(H,20,21)

InChI Key

KEACNOWAMQJVMP-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1NN=C2COC3=CC(=CC=C3)Cl)C(=O)C4=COC=C4

Canonical SMILES

C1CN(CC2=C1NN=C2COC3=CC(=CC=C3)Cl)C(=O)C4=COC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.